2-Amino-5-chloro-4-nitrobenzoic acid
Overview
Description
2-Amino-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups
Mechanism of Action
Target of Action
It is known as a related compound of the anti-inflammatory agent mesalazine . Mesalazine targets inflammatory processes in the body, particularly those associated with inflammatory bowel disease .
Mode of Action
The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This could potentially influence its interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
It is known that nitro compounds can be identified by strong infrared bands, which could potentially indicate their presence and action in a biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid typically involves the nitration of 2-Amino-5-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2-Amino-5-chlorobenzoic acid+HNO3+H2SO4→2-Amino-5-chloro-4-nitrobenzoic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4), often in an acidic medium.
Major Products Formed
Reduction: 2-Amino-5-chloro-4-aminobenzoic acid.
Substitution: 2-Amino-5-substituted-4-nitrobenzoic acid derivatives.
Oxidation: this compound derivatives with modified functional groups.
Scientific Research Applications
2-Amino-5-chloro-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Chloro-4-nitrobenzoic acid: Lacks the amino group, which influences its chemical behavior and applications.
2-Amino-4-nitrobenzoic acid: Lacks the chloro substituent, resulting in different chemical and biological properties.
Uniqueness
2-Amino-5-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-amino-5-chloro-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYNMNDNSUAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614372 | |
Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34649-02-0 | |
Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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